molecular formula C11H15NO2 B13568177 Ethyl 2-amino-2-(3-methylphenyl)acetate CAS No. 500772-82-7

Ethyl 2-amino-2-(3-methylphenyl)acetate

Cat. No.: B13568177
CAS No.: 500772-82-7
M. Wt: 193.24 g/mol
InChI Key: KVKUTZRBBFVQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(3-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-amino-2-(3-methylphenyl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(3-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(3-methylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amine, which can then interact with various receptors and enzymes in the body.

Comparison with Similar Compounds

Ethyl 2-amino-2-(3-methylphenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-phenylacetate: Lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

    Ethyl 2-amino-2-(4-methylphenyl)acetate: The position of the methyl group on the phenyl ring is different, which can alter its interaction with biological targets.

Properties

CAS No.

500772-82-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-2-(3-methylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3,12H2,1-2H3

InChI Key

KVKUTZRBBFVQTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.